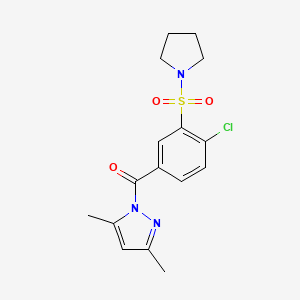![molecular formula C20H19ClN2O5S B12126675 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12126675.png)
2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromenone moiety, a thiazole ring, and a carboxylate ester group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.
Coupling Reactions: The chromenone and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final esterification step involves the reaction of the carboxylic acid with 2-methylpropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromenone moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the chromenone ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole or chromenone rings.
Reduction: Reduced alcohols or amines.
Substitution: Substituted chromenone derivatives with new functional groups replacing the chloro substituent.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting bioactivity due to the presence of the chromenone and thiazole moieties, which are known for their pharmacological properties. It could be studied for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound could be investigated as a lead compound for drug development. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-7-methyl-4-oxo-4H-chromen-2-yl derivatives: These compounds share the chromenone moiety and may exhibit similar bioactivities.
Thiazole-containing compounds: Compounds with thiazole rings are known for their diverse pharmacological properties.
Carboxylate esters: These compounds are common in organic synthesis and can serve as intermediates for various chemical transformations.
Uniqueness
What sets 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate apart is the combination of these functional groups in a single molecule, which may result in unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C20H19ClN2O5S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-9(2)8-27-19(26)17-11(4)22-20(29-17)23-18(25)16-7-14(24)12-6-13(21)10(3)5-15(12)28-16/h5-7,9H,8H2,1-4H3,(H,22,23,25) |
Clave InChI |
ZRICNIZDDBYPDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126610.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B12126622.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)

![3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12126632.png)

![5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12126644.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126651.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126659.png)

![2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol](/img/structure/B12126677.png)
